VCL-F (Venetoclax impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Venetoclax is a potent B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of various blood cancers, including chronic lymphocytic leukemia and small lymphocytic lymphoma . The presence of impurities like VCL-F is crucial for understanding the stability and efficacy of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VCL-F involves the oxidation of Venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. This reaction yields the N-oxide impurity of Venetoclax . Further heating of this N-oxide impurity with water at reflux conditions for 36 hours results in the formation of the hydroxylamine impurity .
Industrial Production Methods
In an industrial setting, the production of VCL-F follows similar synthetic routes but on a larger scale. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are employed to analyze and confirm the structure of the impurities .
化学反应分析
Types of Reactions
VCL-F undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of VCL-F from Venetoclax involves oxidation using m-CPBA.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Hydrolysis: Water at reflux conditions for 36 hours.
Major Products Formed
N-oxide impurity: Formed by the oxidation of Venetoclax.
Hydroxylamine impurity: Formed by the hydrolysis of the N-oxide impurity.
科学研究应用
VCL-F has several scientific research applications, including:
作用机制
The mechanism of action of VCL-F is closely related to its parent compound, Venetoclax. Venetoclax selectively binds to the BCL-2 protein, inhibiting its function and promoting apoptosis in cancerous cells . The impurities, including VCL-F, may interact with similar molecular targets and pathways, potentially affecting the overall efficacy of Venetoclax .
相似化合物的比较
Similar Compounds
Venetoclax N-oxide: Another impurity formed during the oxidation of Venetoclax.
Venetoclax hydroxylamine impurity: Formed by the hydrolysis of Venetoclax N-oxide.
Uniqueness
VCL-F is unique due to its specific formation pathway and its role in the degradation of Venetoclax. Its presence and characterization are essential for ensuring the quality and stability of Venetoclax as a therapeutic agent .
属性
分子式 |
C90H100N14O14S2 |
---|---|
分子量 |
1666.0 g/mol |
IUPAC 名称 |
4-[4-[[2-[4-[4-[5,5-dimethyl-2-[[4-[4-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl]piperazin-1-yl]methyl]cyclohexen-1-yl]phenyl]phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C90H100N14O14S2/c1-89(2)29-21-67(57-99-33-37-101(38-34-99)69-13-17-75(83(47-69)117-71-45-65-23-31-91-85(65)95-55-71)87(105)97-119(111,112)73-15-19-79(81(49-73)103(107)108)93-53-59-25-41-115-42-26-59)77(51-89)63-9-5-61(6-10-63)62-7-11-64(12-8-62)78-52-90(3,4)30-22-68(78)58-100-35-39-102(40-36-100)70-14-18-76(84(48-70)118-72-46-66-24-32-92-86(66)96-56-72)88(106)98-120(113,114)74-16-20-80(82(50-74)104(109)110)94-54-60-27-43-116-44-28-60/h5-20,23-24,31-32,45-50,55-56,59-60,93-94H,21-22,25-30,33-44,51-54,57-58H2,1-4H3,(H,91,95)(H,92,96)(H,97,105)(H,98,106) |
InChI 键 |
MYMDYFXAFSFLRB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(CCC(C4)(C)C)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)NCC8CCOCC8)[N+](=O)[O-])OC9=CN=C1C(=C9)C=CN1)CN1CCN(CC1)C1=CC(=C(C=C1)C(=O)NS(=O)(=O)C1=CC(=C(C=C1)NCC1CCOCC1)[N+](=O)[O-])OC1=CN=C2C(=C1)C=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。